"2-(Perfluorobutylsulfonamido)propanoic Acid" chemical properties
"2-(Perfluorobutylsulfonamido)propanoic Acid" chemical properties
An In-depth Technical Guide to 2-(Perfluorobutylsulfonamido)propanoic Acid
Introduction
2-(Perfluorobutylsulfonamido)propanoic acid is a complex synthetic molecule that merges the structural features of a natural amino acid with a heavily fluorinated sulfonyl moiety. As a member of the vast class of per- and poly-fluoroalkyl substances (PFAS), its structure is characterized by a propanoic acid backbone, which provides a chiral center analogous to the amino acid L-alanine, linked via a stable sulfonamide bridge to a perfluorobutyl group (C4F9). This unique combination of a hydrophilic, reactive carboxylic acid and a lipophilic, metabolically robust fluorinated tail makes it a compound of significant interest for researchers in medicinal chemistry and materials science.
The strategic incorporation of fluorine is a cornerstone of modern drug development, known to enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the physicochemical properties, plausible synthetic routes, analytical workflows, and the potential applications of 2-(Perfluorobutylsulfonamido)propanoic acid, grounded in the established principles of organic and analytical chemistry.
Part 1: Physicochemical and Structural Properties
The properties of 2-(Perfluorobutylsulfonamido)propanoic acid are a direct consequence of its constituent functional groups: the propanoic acid head, the sulfonamide linker, and the perfluorinated tail.
Table 1: Core Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propanoic acid | [3] |
| Molecular Formula | C₇H₆F₉NO₄S | [3] |
| Molecular Weight | 371.18 g/mol | [3] |
| Exact Mass | 370.98738230 Da | [3] |
| CAS Number | 347872-10-0 | [3] |
| Topological Polar Surface Area | 91.9 Ų | [3] |
| XLogP3-AA (Lipophilicity) | 2.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 14 | [3] |
| Rotatable Bond Count | 6 |[3] |
Structural Analysis:
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The Propanoic Acid Moiety: Derived from alanine, this part of the molecule contains a carboxylic acid group, making the compound acidic. Propanoic acid itself is a weak acid with a pKa of approximately 4.87, soluble in water, and undergoes typical carboxylic acid reactions like esterification.[4][5] The presence of the strongly electron-withdrawing perfluorobutylsulfonyl group is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid in this compound.
-
The Perfluorobutylsulfonyl Group (C₄F₉SO₂-): This is the defining feature of the molecule. The carbon-fluorine bond is exceptionally strong, rendering this "tail" highly resistant to metabolic degradation, a key strategy used in drug design to block sites of oxidative metabolism.[2] This group is both hydrophobic and lipophobic, contributing to the compound's unique solubility and binding characteristics.
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The Sulfonamide Linkage (-SO₂NH-): This is a chemically robust linker prevalent in many pharmaceuticals. The nitrogen-hydrogen bond is acidic, though significantly less so than the carboxylic acid proton.
Part 2: Plausible Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach involves the reaction of an L-alanine derivative with perfluorobutanesulfonyl fluoride (PBSF) or chloride (PBSC), followed by deprotection. The use of an alanine ester (e.g., methyl or ethyl ester) is a crucial strategic choice to prevent the carboxylic acid from engaging in side reactions.
Caption: Proposed two-step synthesis of the target compound.
Protocol Justification (E-E-A-T)
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Step 1: Sulfonamide Formation:
-
Reactants: L-alanine methyl ester and perfluorobutanesulfonyl fluoride (PBSF).
-
Causality: The amino group of alanine ester acts as a nucleophile, attacking the electrophilic sulfur atom of PBSF. Using the methyl ester of alanine protects the carboxylic acid functionality. A non-nucleophilic base, such as triethylamine, is essential to scavenge the hydrogen fluoride (HF) byproduct generated during the reaction without competing in the primary reaction. Dichloromethane (DCM) is a common, relatively inert solvent for this type of transformation.
-
-
Step 2: Saponification (Ester Hydrolysis):
-
Reactants: The protected intermediate and a strong base like sodium hydroxide (NaOH), followed by an acidic workup.
-
Causality: Saponification is a standard and reliable method to hydrolyze the methyl ester back to the carboxylic acid. The reaction is typically driven to completion with a strong base in an aqueous/alcoholic solvent mixture. The final step involves acidification with an acid like HCl to protonate the carboxylate salt, yielding the final product. This self-validating protocol relies on fundamental, high-yield reactions common in medicinal chemistry.
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Part 3: Relevance in a Research and Drug Development Context
The incorporation of fluorine is a powerful tool in drug design, with fluorinated compounds representing a significant portion of newly approved drugs.[1][6][7] The structure of 2-(Perfluorobutylsulfonamido)propanoic acid makes it an intriguing scaffold for several reasons:
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Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the perfluorobutyl tail highly resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[2] This can increase the half-life and bioavailability of a potential drug molecule.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the electronic properties of the entire molecule. The C₄F₉ group increases lipophilicity, which can enhance membrane permeability and access to intracellular targets.[7]
-
Improved Binding Affinity: Fluorinated groups can participate in unique, favorable interactions within protein binding pockets, including hydrophobic interactions and dipole-dipole interactions, potentially increasing the potency of a drug candidate.
-
Bioisosteric Replacement: The perfluorobutylsulfonylamino group could serve as a bioisostere for other chemical groups in known bioactive molecules, offering a strategy to improve pharmacokinetic profiles while retaining biological activity.
Part 4: Analytical Characterization Workflow
Accurate and sensitive quantification of fluorinated compounds is critical. The gold-standard technique for analyzing PFAS, including this compound, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8]
Caption: Standard workflow for the analysis of PFAS compounds.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol is a self-validating system because it relies on isotope dilution, where a stable, isotopically labeled version of the analyte is added at the beginning. This internal standard experiences the same extraction inefficiencies and matrix effects as the target analyte, ensuring highly accurate and precise quantification.
-
Sample Preparation & Fortification:
-
To 1 mL of the sample matrix (e.g., water, plasma), add a known concentration of an appropriate isotopically labeled internal standard (e.g., ¹³C₄-labeled 2-(Perfluorobutylsulfonamido)propanoic Acid).
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE) (for complex matrices):
-
Rationale: To remove interfering substances (salts, proteins) and concentrate the analyte, thereby increasing sensitivity.
-
Procedure:
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.
-
Load the fortified sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., an acetate buffer) to remove neutral and cationic interferences.
-
Elute the analyte using a small volume of a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 50:50 methanol:water).
-
-
-
Instrumental Analysis (LC-MS/MS):
-
Rationale: The LC system separates the analyte from other components in the extract based on its polarity. The MS/MS detector provides highly specific and sensitive detection by monitoring a unique parent ion to fragment ion transition.
-
Typical Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A time-programmed gradient starting with a high percentage of A and increasing the percentage of B to elute the analyte.
-
Ionization: Electrospray Ionization in Negative Mode (ESI-).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). A specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored for quantification.
-
-
-
Data Processing:
-
The peak area of the analyte is compared to the peak area of the known concentration of the internal standard.
-
Quantification is achieved by plotting the response ratio against a multi-point calibration curve prepared in a similar matrix.
-
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Perfluorobutylsulfonamido)propanoic acid is not widely published, its hazardous properties can be inferred from its structural components.
-
Corrosivity: The propanoic acid moiety suggests the compound is acidic and likely corrosive. Similar small-chain carboxylic acids can cause severe skin burns and eye damage upon contact.[9][10][11][12]
-
Inhalation: Vapors or dusts may cause respiratory irritation.[10][11]
-
PFAS Classification: As a PFAS, this compound should be considered persistent in the environment. The long-term toxicological effects of most individual PFAS are not well understood. Therefore, it is prudent to handle it with measures to prevent environmental release and personal exposure.
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-(Perfluorobutylsulfonamido)propanoic acid is a specialized chemical scaffold that embodies key principles of modern medicinal chemistry. Its hybrid structure offers a unique combination of chirality, acidic reactivity, and the metabolic resilience conferred by extensive fluorination. For researchers, it represents a valuable building block for developing novel therapeutic agents with potentially enhanced pharmacokinetic profiles. Understanding its physicochemical properties, synthetic accessibility, and the appropriate analytical techniques for its characterization are essential first steps for any scientist or drug development professional seeking to explore its potential in their research endeavors.
References
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DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid. Retrieved from [Link]
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Shen, Y., et al. (2023). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PMC. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016). Propanoic acid: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
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McKay, S. D., et al. (2023). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. PMC. Retrieved from [Link]
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Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. Retrieved from [Link]
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Lum-Dina, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(3' -fluorophenoxy)propionic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
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Metabolon. (n.d.). Propionic Acid. Retrieved from [Link]
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Amir, M., et al. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. IMR Press. Retrieved from [Link]
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Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]
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Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]
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Oreate AI Blog. (2026). Propanoic Acid: The Unsung Hero in Our Food, Feed, and Factories. Retrieved from [Link]
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Vaickelioniene, R., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Retrieved from [Link]
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The Good Scents Company. (n.d.). propionic acid, 79-09-4. Retrieved from [Link]
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